Arg-Gly-Glu-Ser TFA

Phagocytosis Integrin inhibition Innate immunity

Arg-Gly-Glu-Ser TFA (RGES) is the essential negative control for integrin-mediated cell adhesion studies. With glutamic acid substituted for aspartic acid, it preserves the physicochemical properties of RGDS while eliminating integrin-binding activity, enabling precise assay validation. The TFA salt form provides superior aqueous solubility (≥20 mg/mL in H2O, 100 mg/mL in PBS) versus the acetate form (≤2 mg/mL), enabling higher-concentration stock solutions. For integrin specificity experiments requiring robust negative controls, specify the TFA salt.

Molecular Formula C18H30F3N7O10
Molecular Weight 561.5 g/mol
Cat. No. B1574875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Gly-Glu-Ser TFA
Molecular FormulaC18H30F3N7O10
Molecular Weight561.5 g/mol
Structural Identifiers
InChIInChI=1S/C16H29N7O8.C2HF3O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;3-2(4,5)1(6)7/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);(H,6,7)/t8-,9-,10-;/m0./s1
InChIKeyHTKYUOKLTLMRRN-PUBMXKGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Gly-Glu-Ser (TFA) Procurement Guide: RGD-Control Peptide Specifications and Solubility Profile


Arg-Gly-Glu-Ser (TFA), sequence RGES, is a synthetic tetrapeptide trifluoroacetate salt with molecular formula C18H30F3N7O10 and molecular weight 561.47 [1]. It functions as an RGD-related control peptide, specifically employed to validate the specificity of Arg-Gly-Asp-Ser (RGDS)-mediated inhibition of fibrinogen binding to activated platelets [2]. The peptide bears a single amino acid substitution—glutamic acid (E) in place of aspartic acid (D)—which abolishes integrin-binding activity while preserving similar physicochemical properties, rendering it an essential negative control in integrin-mediated cell adhesion studies .

Why Arg-Gly-Glu-Ser (TFA) Cannot Be Replaced by Generic RGD-Peptide Analogs in Controlled Experiments


Substituting Arg-Gly-Glu-Ser (TFA) with other RGD-family peptides or acetate salt forms introduces confounding variables that compromise experimental validity. The RGES sequence differs from RGDS by a single carboxylate side-chain moiety—glutamic acid (E) versus aspartic acid (D)—which eliminates integrin-binding activity while maintaining comparable molecular size and charge distribution [1]. Critically, the TFA counterion confers significantly higher aqueous solubility (≥20 mg/mL in H2O) compared to the acetate form (≤2 mg/mL), affecting stock solution preparation and working concentration ranges . The quantitative evidence below documents specific performance differences across multiple independent assay systems.

Arg-Gly-Glu-Ser (TFA) Quantitative Differentiation Evidence Versus RGDS and Acetate Form


Phagocytosis Inhibition: RGDS Reduces Activity While RGES Shows No Effect

In Botryllus schlosseri phagocyte assays, RGDS significantly reduced phagocytosis compared to untreated controls, while RGES produced no measurable inhibitory effect. This head-to-head comparison establishes RGES as a true negative control for RGD-dependent phagocytosis mechanisms [1].

Phagocytosis Integrin inhibition Innate immunity

Cell Detachment Strength: RGES Exhibits Significantly Lower τ50 Than RGDS

Using a spinning disc apparatus, the detachment strength (τ50) of MC3T3-E1 osteoblast-like cells on peptide-functionalized surfaces was measured. RGES exhibited significantly lower τ50 than all RGD-containing peptides tested, with the trend: RGDSPK > RGDSVVYGLR ≈ RGDS > RGES [1].

Cell adhesion Integrin binding Biomaterials

HEK 293 Cell Adhesion Blockade: RGES Produces Baseline Adhesion Only

In HEK 293 cell adhesion assays on osteopontin (OPN)-coated surfaces, integrin inhibitors cilengitide (αVβ3/αVβ5/α5β1) and TR-14035 (α4β7/α4β1) produced marked adhesion reduction. RGES (1 μM) showed no inhibitory effect, serving as the baseline adhesion control. At 10 nM and 30 nM coated OPN, RGES-treated cells exhibited adhesion levels comparable to untreated cells [1].

Cell adhesion assay Osteopontin Integrin antagonists

In Vivo Neutrophil and Macrophage Counts: RGES (5 mg/kg) Shows No Effect Versus LPS-Treated Mice

In murine studies, administration of Arg-Gly-Glu-Ser at 5 mg/kg in combination with LPS or saline produced no significant change in neutrophil or macrophage cell numbers compared to LPS- or saline-treated control groups. Protein accumulation was likewise unaffected .

In vivo Inflammation Negative control

Aqueous Solubility: TFA Salt Form Provides 10-Fold Higher Solubility Than Acetate Form

The TFA salt of Arg-Gly-Glu-Ser achieves aqueous solubility of ≥20 mg/mL (35.62 mM) in H2O with sonication, and up to 100 mg/mL (178.10 mM) in PBS [1]. In contrast, the acetate salt form requires ultrasonic treatment and warming to reach only 2 mg/mL (4.47 mM) in water .

Peptide formulation Solubility TFA counterion

Integrin-Blocking Specificity: RGES Lacks αvβ6-Mediated Binding Activity Observed with RGD Peptides

In studies examining patient IgG binding to integrin αvβ6, Arg-Gly-Glu-Ser was employed as a control peptide to establish baseline non-specific binding. Unlike RGD-containing peptides that competitively inhibit αvβ6-ligand interactions, RGES does not bind this integrin, confirming that the observed αvβ6-mediated effects are RGD-sequence-dependent .

Integrin αvβ6 Antibody binding Specificity control

Optimal Use Cases for Arg-Gly-Glu-Ser (TFA) Based on Validated Differential Performance


Negative Control for RGD-Dependent Cell Adhesion Assays

Employ RGES (TFA) at 1 μM as an inert control peptide alongside RGDS or cilengitide to distinguish specific integrin-mediated adhesion from non-specific cell-substrate interactions. The lack of adhesion blockade observed in HEK 293 and MC3T3-E1 assays validates its use as a true negative control [1][2].

In Vivo Inflammation Model Control

Administer RGES (TFA) at 5 mg/kg in murine inflammation models to establish baseline neutrophil and macrophage recruitment levels. Data confirm no confounding immunological activity, enabling clear attribution of observed effects to test compounds rather than peptide vehicle [1].

Biomaterial Surface Functionalization Specificity Validation

Immobilize RGES (TFA) on self-assembled monolayers or hydrogel surfaces as a sequence-matched non-adhesive control. The significantly lower τ50 detachment strength versus RGD peptides confirms minimal integrin-mediated cell adhesion, enabling quantification of RGD-specific effects in tissue engineering applications [1].

High-Concentration Stock Solution Preparation

Select the TFA salt form for experiments requiring peptide stock solutions at concentrations exceeding 10 mg/mL. The 20 mg/mL H2O and 100 mg/mL PBS solubility capabilities enable experimental designs that acetate form solubility (2 mg/mL) cannot accommodate [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arg-Gly-Glu-Ser TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.